

# A Comparative Efficacy Analysis: GSK-364735 versus Raltegravir

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK-364735 |           |
| Cat. No.:            | B8451372   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational integrase strand transfer inhibitor (INSTI) **GSK-364735** and the established antiretroviral drug raltegravir. The comparison is based on available preclinical and clinical data to inform research and drug development efforts in the field of HIV therapeutics.

Disclaimer: The clinical development of **GSK-364735** appears to have been discontinued, and publicly available clinical efficacy data in HIV-infected individuals is limited. Therefore, a direct comparison of clinical efficacy with the extensively studied raltegravir is not feasible. This guide presents a comparison based on the available in vitro and Phase I data for **GSK-364735** against the comprehensive preclinical and clinical data for raltegravir.

### **Mechanism of Action**

Both **GSK-364735** and raltegravir are HIV-1 integrase strand transfer inhibitors (INSTIs).[1][2] They share a common mechanism of action by blocking the final step of proviral DNA integration into the host cell genome.[1][2] This is achieved by binding to the active site of the HIV integrase enzyme, chelating two essential magnesium ions, and thereby preventing the covalent linkage of the viral DNA to the host chromosome.[1][2] This inhibition of strand transfer is a critical step in halting the HIV replication cycle.[1][2]





Click to download full resolution via product page

Mechanism of Action of Integrase Strand Transfer Inhibitors.

## **In Vitro Efficacy**

Both **GSK-364735** and raltegravir demonstrate potent antiviral activity against HIV-1 in various cell-based assays. The following tables summarize the key in vitro efficacy parameters for both compounds.

Table 1: In Vitro Antiviral Activity



| Compound                        | Assay Type                                             | Cell Line                               | IC50 / EC50<br>(nM) | Selectivity<br>Index | Reference |
|---------------------------------|--------------------------------------------------------|-----------------------------------------|---------------------|----------------------|-----------|
| GSK-364735                      | Strand<br>Transfer<br>Assay                            | Recombinant<br>HIV-1<br>Integrase       | 8 ± 2               | >2,200               | [2]       |
| Antiviral<br>Activity           | Peripheral<br>Blood<br>Mononuclear<br>Cells<br>(PBMCs) | 1.2 ± 0.4                               | >2,200              | [2]                  |           |
| Antiviral<br>Activity           | MT-4 cells                                             | 5 ± 1                                   | >2,200              | [2]                  | -         |
| Raltegravir                     | Strand<br>Transfer<br>Assay                            | Recombinant<br>HIV-1<br>Integrase       | 2 - 7               | >1,000               | -         |
| Antiviral<br>Activity<br>(IC95) | -                                                      | 31 (in 50%<br>normal<br>human<br>serum) | -                   |                      | -         |

Table 2: In Vitro Cytotoxicity

| Compound    | Cell Line  | CC50 (µM)                                                     | Reference |
|-------------|------------|---------------------------------------------------------------|-----------|
| GSK-364735  | MT-4 cells | >11                                                           | [2]       |
| Raltegravir | Various    | Generally low<br>cytotoxicity reported in<br>multiple studies |           |

## **Clinical Efficacy and Pharmacokinetics**

A significant disparity in available data exists for the clinical efficacy of **GSK-364735** compared to raltegravir. Raltegravir has been extensively studied in numerous large-scale clinical trials,



establishing its efficacy and safety profile in both treatment-naive and treatment-experienced HIV-1 infected patients. In contrast, published clinical efficacy data for **GSK-364735** in this population is not available.

#### **GSK-364735**

A Phase I study in healthy adult subjects demonstrated that **GSK-364735** was readily absorbed following oral administration, with the maximum concentration achieved between 0.75 to 5.0 hours post-dose.[3] The study also found that food increased the exposure to **GSK-364735**.[3] While the drug was generally safe and well-tolerated in this study, its development appears to have been halted, as no subsequent clinical trial results in HIV-infected individuals have been published.[3]

## Raltegravir

Raltegravir has demonstrated potent and durable antiretroviral activity in multiple Phase III clinical trials.

- STARTMRK Study (Treatment-Naive Patients): In this double-blind, randomized, active-controlled study, raltegravir was found to be non-inferior to efavirenz at week 48, with both drugs administered in combination with tenofovir/emtricitabine.[1][4] At week 240, 71.0% of patients on the raltegravir regimen had HIV-1 RNA levels <50 copies/mL compared to 61.3% in the efavirenz group.[1]</li>
- BENCHMRK-1 and -2 Studies (Treatment-Experienced Patients): These randomized,
  placebo-controlled trials enrolled patients with HIV resistant to three classes of antiretroviral
  drugs.[5][6] At week 156, 51% of patients receiving raltegravir with an optimized background
  therapy achieved viral loads of less than 50 copies/mL, compared to 22% in the placebo
  group.[5]

Table 3: Summary of Key Raltegravir Clinical Trial Efficacy Data



| Study                                           | Patient<br>Populatio<br>n     | Comparat<br>or | Primary<br>Endpoint                             | Raltegrav<br>ir Arm | Comparat<br>or/Placeb<br>o Arm | Referenc<br>e |
|-------------------------------------------------|-------------------------------|----------------|-------------------------------------------------|---------------------|--------------------------------|---------------|
| STARTMR<br>K                                    | Treatment-<br>Naive           | Efavirenz      | HIV-1 RNA<br><50<br>copies/mL<br>at Week 48     | 86.1%               | 81.9%                          | [1][4]        |
| HIV-1 RNA<br><50<br>copies/mL<br>at Week<br>240 | 71.0%                         | 61.3%          | [1]                                             |                     |                                |               |
| BENCHMR<br>K-1 & -2                             | Treatment-<br>Experience<br>d | Placebo        | HIV-1 RNA<br><50<br>copies/mL<br>at Week<br>156 | 51%                 | 22%                            | [5]           |

## Resistance Profile GSK-364735

In vitro resistance studies showed that passage of HIV-1 in the presence of **GSK-364735** led to the selection of mutations within the integrase active site.[2] Some viruses with resistance to other integrase inhibitors also showed cross-resistance to **GSK-364735**.[2]

## Raltegravir

Resistance to raltegravir is well-characterized and typically involves mutations in the integrase gene, with primary mutations often occurring at codons Y143, Q148, and N155. The emergence of these mutations can reduce the susceptibility of the virus to raltegravir.

## **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in the key experiments cited in this



guide.

## **HIV-1 Integrase Strand Transfer Assay**

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.





Click to download full resolution via product page

Workflow for an HIV-1 Integrase Strand Transfer Assay.



#### Methodology:

- Plate Coating: A 96-well plate is coated with a biotinylated oligonucleotide that mimics the HIV-1 LTR donor DNA substrate.
- Enzyme Binding: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the donor DNA.
- Inhibitor Addition: Serial dilutions of the test compound (GSK-364735 or raltegravir) are added to the wells.
- Strand Transfer Reaction: A target DNA substrate, labeled with a detectable marker (e.g., digoxigenin), is added to initiate the strand transfer reaction.
- Detection: The amount of integrated target DNA is quantified using an antibody-based detection system (e.g., anti-digoxigenin antibody conjugated to horseradish peroxidase) and a colorimetric substrate.
- Data Analysis: The concentration of the compound that inhibits 50% of the integrase activity (IC50) is calculated from the dose-response curve.

## **Antiviral Activity Assay in PBMCs**

This assay determines the potency of a compound in inhibiting HIV-1 replication in primary human cells.

#### Methodology:

- Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2).
- Infection: Stimulated PBMCs are infected with a laboratory-adapted or clinical isolate of HIV 1.
- Drug Treatment: Serial dilutions of the test compound are added to the infected cell cultures.
- Incubation: The cultures are incubated for several days to allow for viral replication.



- Quantification of Viral Replication: Viral replication is measured by quantifying the amount of HIV-1 p24 antigen in the culture supernatant using an ELISA.
- Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is determined from the dose-response curve.

## **Cytotoxicity Assay**

This assay assesses the toxicity of a compound to host cells.





Click to download full resolution via product page

General Workflow for a Cell-Based Cytotoxicity Assay.

Methodology:



- Cell Seeding: The same cell line used in the antiviral assays (e.g., MT-4 cells) is seeded in a 96-well plate.
- Compound Addition: Serial dilutions of the test compound are added to the cells.
- Incubation: The plate is incubated for the same duration as the antiviral assay.
- Cell Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or XTT assay. These assays measure the metabolic activity of viable cells.
- Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated from the dose-response curve. The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.

## Conclusion

Both **GSK-364735** and raltegravir are potent inhibitors of HIV-1 integrase in vitro. Raltegravir has a well-established and robust clinical profile, demonstrating long-term efficacy and a favorable safety profile in a broad range of HIV-1 infected patients. The lack of publicly available clinical efficacy data for **GSK-364735** in HIV-infected individuals precludes a direct comparison of their clinical performance. While the early-stage data for **GSK-364735** was promising, its apparent discontinuation in development suggests that it may not have offered a significant advantage over existing therapies like raltegravir. For researchers and drug developers, the extensive clinical data and established resistance profile of raltegravir provide a critical benchmark for the evaluation of new integrase inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. merck.com [merck.com]







- 2. The naphthyridinone GSK364735 is a novel, potent human immunodeficiency virus type 1 integrase inhibitor and antiretroviral PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and pharmacokinetics of GSK364735, a human immunodeficiency virus type 1 integrase inhibitor, following single and repeated administration in healthy adult subjects -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Raltegravir Versus Efavirenz Regimens in Treatment-Naive HIV-1—Infected Patients: 96-Week Efficacy, Durability, Subgroup, Safety, and Metabolic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of raltegravir for treatment of HIV for 5 years in the BENCHMRK studies: final results of two randomised, placebo-controlled trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term efficacy and safety of Raltegravir combined with optimized background therapy in treatment-experienced patients with drug-resistant HIV infection: week 96 results of the BENCHMRK 1 and 2 Phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Efficacy Analysis: GSK-364735 versus Raltegravir]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8451372#comparing-the-efficacy-of-gsk-364735-to-raltegravir]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com